Cas no 29023-48-1 (1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol)

1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol is a versatile organic compound with significant applications in medicinal chemistry. This compound exhibits notable stability and reactivity, making it an attractive candidate for drug discovery and synthesis. Its unique structure, featuring a morpholin-4-yl substituent and a thiadiazole ring, contributes to its diverse chemical behavior. This compound is well-suited for further modifications and investigations in the development of novel therapeutic agents.
1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol structure
29023-48-1 structure
商品名:1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol
CAS番号:29023-48-1
MF:C13H24N4O3S
メガワット:316.42000
MDL:MFCD08673487
CID:282502
PubChem ID:5478

1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol 化学的及び物理的性質

名前と識別子

    • 2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-
    • rac Timolol-d5 Maleate
    • S(-)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole
    • Timolol-d5
    • 1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol
    • SDCCGSBI-0051156.P002
    • CCG-205263
    • 1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
    • 1-(tert-Butylamino)-3-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol
    • EN300-296016
    • 1-(tert-butylamino)-3-[(4-morpholin-4-yl-1, 2, 5-thiadiazol-3-yl)oxy]propan-2-ol
    • CHEMBL173706
    • (S)-Timolol; Arutimol; L-Timolol
    • (+-)-Timolol
    • DTXSID20860380
    • 1-(tert-Butylamino)-3-([4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy)-2-propanol #
    • FT-0700860
    • 29023-48-1
    • tert -butylamino-3-(4-morpholino-1,2,5-thiadiazol-3-yloxy)propan-2-ol
    • SCHEMBL1587691
    • (S)-1-(tert-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol hemihydrate
    • EINECS 256-299-5
    • 1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol
    • 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)-oxy)-, (+-)-
    • 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, hemihydrate, (S)-
    • racemic-Timolol
    • NS00000575
    • L000916
    • (+/-)-Timolol
    • Racemic timolol
    • BRD-A31916785-103-01-0
    • Timololum [INN-Latin]
    • CHEBI:39465
    • 1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
    • tert-butyl(2-hydroxy-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propyl)amine
    • InChI=1/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3
    • NCGC00016798-04
    • AKOS005393956
    • 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-
    • BDBM25767
    • BLJRIMJGRPQVNF-UHFFFAOYSA-N
    • EINECS 249-374-9
    • 1-(tert-butylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol
    • (1)-1-(tert-Butylamino)-3-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol
    • BLJRIMJGRPQVNF-UHFFFAOYSA-
    • BBL024494
    • STK087021
    • DB-278603
    • DB-214558
    • MDL: MFCD08673487
    • インチ: InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3
    • InChIKey: BLJRIMJGRPQVNF-UHFFFAOYSA-N
    • ほほえんだ: OC(COC1=NSN=C1N1CCOCC1)CNC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 316.15700
  • どういたいしつりょう: 316.156911
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 310
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 108

じっけんとくせい

  • 密度みつど: 1.224
  • ゆうかいてん: 210-212°C
  • ふってん: 487.2°Cat760mmHg
  • フラッシュポイント: 248.5°C
  • PSA: 107.98000
  • LogP: 0.95840

1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol セキュリティ情報

  • ちょぞうじょうけん:-20°C Freezer

1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
T443703-2.5mg
racTimolol-d5Maleate
29023-48-1
2.5mg
¥5400.00 2023-09-15
SHENG KE LU SI SHENG WU JI SHU
sc-212747-1 mg
rac Timolol-d5 Maleate,
29023-48-1
1mg
¥2,181.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-212747-1mg
rac Timolol-d5 Maleate,
29023-48-1
1mg
¥2181.00 2023-09-05
AN HUI ZE SHENG Technology Co., Ltd.
T443703-1mg
racTimolol-d5Maleate
29023-48-1
1mg
¥2700.00 2023-09-15
Enamine
EN300-296016-0.05g
1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol
29023-48-1 95.0%
0.05g
$2755.0 2025-03-19

1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol 関連文献

1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-olに関する追加情報

Introduction to 1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol (CAS No. 29023-48-1)

1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol, with the CAS number 29023-48-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butylamino group, a morpholinyl moiety, and a thiadiazole ring. These structural elements contribute to its potential therapeutic applications and biological activities.

The tert-butylamino group is known for its ability to enhance the lipophilicity and stability of molecules, making it a valuable functional group in drug design. The morpholinyl moiety, on the other hand, is often associated with enhancing solubility and bioavailability, which are crucial for effective drug delivery. The thiadiazole ring is a heterocyclic structure that has been extensively studied for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Recent research has highlighted the potential of 1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, 1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol has also been investigated for its potential as an antidiabetic agent. Research has demonstrated that this compound can improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. These findings suggest that it could be developed into a novel therapeutic option for managing diabetes mellitus.

The pharmacokinetic profile of 1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol has also been studied in detail. It has been found to have good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a successful drug candidate. The compound's ability to cross the blood-brain barrier (BBB) has also been explored, indicating its potential for treating central nervous system (CNS) disorders.

Clinical trials are currently underway to further evaluate the safety and efficacy of 1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels and exhibits a favorable safety profile. These findings are encouraging and pave the way for more advanced clinical studies.

The synthesis of 1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol involves several steps that require precise control over reaction conditions to ensure high yields and purity. Key synthetic routes include the formation of the tert-butylamino group through alkylation reactions and the introduction of the morpholinyl moiety via nucleophilic substitution. The thiadiazole ring is typically synthesized through cyclization reactions involving appropriate precursors.

In conclusion, 1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol (CAS No. 29023-48-1) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility. As more data becomes available from clinical trials, this compound may emerge as a valuable addition to the arsenal of drugs used to treat various diseases.

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